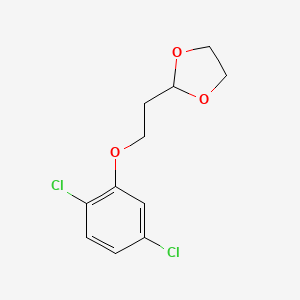
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H12Cl2O3 and its molecular weight is 263.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring, which contributes to its stability and biological activity. The presence of the dichlorophenoxy group enhances its interaction with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within microorganisms. The dichlorophenoxy moiety can inhibit or activate certain biological pathways, while the dioxolane structure aids in membrane penetration.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.
Antibacterial Activity
A study on similar compounds revealed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for various derivatives . The compound's structural analogs have demonstrated comparable efficacy against resistant strains.
Antifungal Activity
The antifungal properties of this compound have also been explored. Research shows that derivatives of this compound exhibit strong antifungal activity against Candida albicans and filamentous fungi like Aspergillus fumigatus, with some compounds showing effectiveness equivalent to established antifungal agents like ketoconazole .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with related compounds is essential. The following table summarizes the biological activity of selected compounds:
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625-1250 | Effective against C. albicans |
| 2-(4-Dichlorophenoxy)acetic acid | 500-1000 | Moderate against C. albicans |
| Polyazole derivatives from 2-(2,4-dichlorophenyl) | 250-500 | Effective against A. fumigatus |
Case Studies
- Antimicrobial Screening : A series of synthesized dioxolanes were tested for their antibacterial and antifungal activities. The results indicated that most compounds exhibited excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against S. epidermidis and P. aeruginosa .
- Structure-Activity Relationship Analysis : In a study focusing on polyazole derivatives derived from similar dioxolanes, researchers found that modifications in the chlorine substitution pattern significantly enhanced antifungal properties against pathogenic fungi .
Eigenschaften
IUPAC Name |
2-[2-(2,5-dichlorophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWFZFKRANRUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














